
(2-二甲氨基甲基-噻唑-4-基)-甲醇盐酸盐
描述
2-(Dimethylaminomethyl-thiazol-4-yl)-methanol hydrochloride (DMTMH) is a synthetic compound that has been studied extensively for its biochemical and physiological effects. It is a derivative of thiazole, a heterocyclic compound that is found in many drugs and other compounds. DMTMH is a potent inhibitor of protein kinase C (PKC) and has been used in numerous scientific studies to investigate the effects of protein kinase C inhibition. DMTMH has also been studied for its potential therapeutic applications.
科学研究应用
盐酸盐晶体的结构和磁性
研究探索了基于噻唑基自由基衍生的盐酸盐晶体的结构和磁性。例如,从2-(咪唑并[1,2-a]吡啶-2-基)-2-氧代乙酸自由基获得的盐酸盐晶体由于分子间紧密接触或超分子相互作用形成的抗磁性二聚体而表现出低磁化率。这些研究提供了磁性与晶体堆积结构之间关系的见解,有助于我们了解噻唑衍生物的材料性质 (郭平勇、张义满、佘文龙,2013)。
催化应用
噻唑衍生物已用于催化应用,例如用沸石 Y 中的噻唑-腙配体包裹钼(VI)配合物。这些配合物可用作氧化伯醇和烃类的有效且可重复使用的催化剂,突出了噻唑衍生物在多相催化中的潜力 (M. Ghorbanloo、Ali Maleki Alamooti,2017)。
合成化学
在合成化学中,噻唑衍生物已合成用于各种目的,包括作为进一步化学转化的中间体。例如,已经开发了二甲基磺酰胺酸盐等化合物的合成方法,展示了噻唑核在有机合成中的多功能性 (M. Bagley、James W. Dale、X. Xiong、J. Bower,2003)。
光谱表征和对接研究
噻唑衍生物已使用光谱方法表征,并通过对接研究评估其生物活性。这些研究提供了对噻唑化合物的分子结构、键合特征和潜在抗菌活性的见解,有助于我们了解它们的化学和生物学特性 (M. Shahana、A. Yardily,2020)。
非线性光学特性
噻唑衍生物也因其在非线性光学应用中的潜力而受到研究。例如,对甲醇溶液中 DAST 晶体的研究揭示了关键的热力学量和晶体生长优化策略,强调了噻唑结构在非线性光学应用材料开发中的相关性 (B. Ruiz、M. Jazbinsek、P. Günter,2008)。
属性
IUPAC Name |
[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS.ClH/c1-9(2)3-7-8-6(4-10)5-11-7;/h5,10H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISGSONLRVIWHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=CS1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Dimethylaminomethyl-thiazol-4-yl)-methanol hydrochloride | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



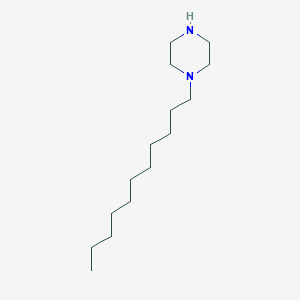

![Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B3156250.png)
![1,1,1,7,7,7-Hexafluoro-4-[2-[[1,1,1,7,7,7-hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethyl)heptan-4-ylidene]amino]ethylimino]-2,6-bis(trifluoromethyl)heptane-2,6-diol](/img/structure/B3156255.png)
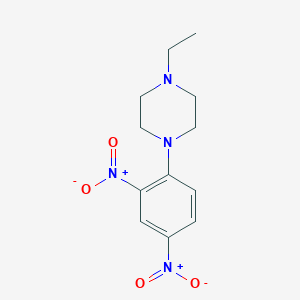

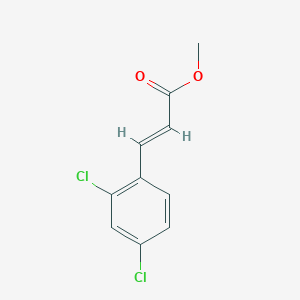
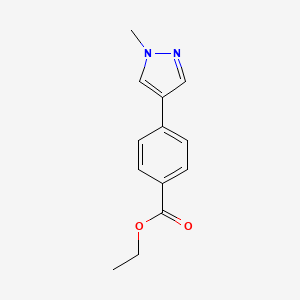
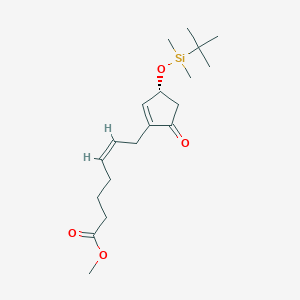

![N-[2-Amino-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B3156292.png)
![N-[2-Amino-1-(3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B3156299.png)